Cas no 932-41-2 (2,3-Thiophenedicarboxaldehyde)

2,3-Thiophenedicarboxaldehyde structure
2,3-Thiophenedicarboxaldehyde structure
Product name:2,3-Thiophenedicarboxaldehyde
CAS No:932-41-2
MF:C6H4O2S
MW:140.159760475159
MDL:MFCD00209616
CID:40311
PubChem ID:573752

2,3-Thiophenedicarboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3-Thiophene-dicarbaldehyde
    • 2,3-Dicarbaldehyde thiophene
    • 2,3-THIOPHENEDICARBOXALDEHYD
    • 2,3-Thiophenedicarboxaldehyde
    • thiophene-2,3-dicarbaldehyde
    • Ttin chloride
    • 2,3-Diformylthiophene
    • 2,3-Thiophenedialdehyde
    • WSEJZRIZDQWMKQ-UHFFFAOYSA-N
    • diformylthiophene
    • PubChem18121
    • 2,3-Thiophenedicarbaldehyde
    • BIDD:GT0218
    • SBB004162
    • TRA0076005
    • AS06747
    • VT20024
    • TH
    • 2,3-Bisthiophenecarboxaldehyde
    • FT-0691376
    • AMY19118
    • AC-1627
    • 2,3-dicarboxaldehydethiophene
    • SCHEMBL225281
    • SY025583
    • EN300-111408
    • J-524958
    • InChI=1/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4
    • AS-37818
    • 2,3-Thiophenedicarboxaldehyde, 97%
    • MFCD00209616
    • T2388
    • 2 pound not3-Thiophene-dicarbaldehyde
    • DTXSID70341538
    • CS-W014359
    • AKOS015856628
    • 932-41-2
    • AI-942/25034143
    • DB-050469
    • MDL: MFCD00209616
    • Inchi: 1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H
    • InChI Key: WSEJZRIZDQWMKQ-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C=O)C=CS1

Computed Properties

  • Exact Mass: 435.09200
  • Monoisotopic Mass: 139.993
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 62.4
  • XLogP3: 0.9
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.3700
  • Melting Point: 77.0 to 81.0 deg-C
  • Boiling Point: 134°C/22mmHg(lit.)
  • Flash Point: 308.4 ºC at 760 mmHg
  • Refractive Index: 1.668
  • PSA: 52.48000
  • LogP: 4.44840
  • Solubility: Not determined

2,3-Thiophenedicarboxaldehyde Security Information

2,3-Thiophenedicarboxaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3-Thiophenedicarboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046941-10g
2,3-Thiophene-dicarbaldehyde
932-41-2 98%
10g
¥1053.00 2024-04-25
abcr
AB250621-5 g
2,3-Thiophenedicarboxaldehyde, 98%; .
932-41-2 98%
5g
€420.30 2023-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T102813-10g
2,3-Thiophenedicarboxaldehyde
932-41-2 98%
10g
¥1802.90 2023-09-01
abcr
AB250621-1g
2,3-Thiophenedicarboxaldehyde, 98%; .
932-41-2 98%
1g
€107.20 2025-03-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002757-1g
2,3-Thiophenedicarboxaldehyde
932-41-2 97%
1g
¥119 2024-05-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T102813-5g
2,3-Thiophenedicarboxaldehyde
932-41-2 98%
5g
¥1060.90 2023-09-01
AstaTech
61842-1/G
2,3-DIFORMYLTHIOPHENE
932-41-2 97%
1/G
$81 2022-06-01
Chemenu
CM199923-5g
2,3-Thiophenedicarboxaldehyde
932-41-2 97%
5g
$346 2021-08-05
eNovation Chemicals LLC
D381335-10g
2,3-Diformylthiophene
932-41-2 97%
10g
$825 2024-05-24
AstaTech
61842-25/G
2,3-DIFORMYLTHIOPHENE
932-41-2 97%
25/G
$854 2022-06-01

2,3-Thiophenedicarboxaldehyde Production Method

Production Method 1

Reaction Conditions
Reference
Thienopyridines
Eloy, Fernand; Deryckere, A., Bulletin des Societes Chimiques Belges, 1970, 79, 301-11

Production Method 2

Reaction Conditions
Reference
Synthesis of thieno[2,3-d]pyridazines and thieno[3,4-d]pyridazines from thiophene derivatives
Robba, Max; Roques, Bernard; Bonhomme, Michele, Bulletin de la Societe Chimique de France, 1967, (7), 2495-507

Production Method 3

Reaction Conditions
Reference
Condensed furo- and thienopyridones, their N-acyl derivatives, and their application
, Federal Republic of Germany, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Reference
Controlling band gap and hole mobility of photovoltaic donor polymers with terpolymer system
Lim, Younhee; Ihn, Soo-Ghang; Bulliard, Xavier; Yun, Sungyoung; Chung, Yeonji; et al, Polymer, 2012, 53(23), 5275-5284

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 60 °C
Reference
Sonosensitizer with low phototoxicity, preparation method and application thereof in sonodynamic therapy
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hexamethylenetetramine Solvents: Chloroform ;  reflux; 30 min, reflux; reflux → rt
1.2 Solvents: Water ;  acidified
Reference
Method for preparing thiophen-2,3-dicarboxaldehyde from 2,3-dimethylthiophene
, China, , ,

Production Method 7

Reaction Conditions
Reference
Thiophene and thienopyridazine derivatives
, France, , ,

Production Method 8

Reaction Conditions
Reference
Synthesis of 4,6-dihydrothieno[3,4-b]thiophene
MacDowell, Denis W. H.; Patrick, Timothy B., Journal of Organic Chemistry, 1966, 31(11), 3592-5

Production Method 9

Reaction Conditions
Reference
Electric-Field-Driven Direct Desulfurization
Borca, Bogdana ; Michnowicz, Tomasz; Petuya, Remi; Pristl, Marcel; Schendel, Verena; et al, ACS Nano, 2017, 11(5), 4703-4709

Production Method 10

Reaction Conditions
Reference
Iron nitrate and 4-OH-TEMPO-cocatalyzed aerobic oxidation of isochromans
Zhang, Qian; Zhang, Jiabin; Qian, Hui; Ma, Shengming, Organic Chemistry Frontiers, 2023, 10(6), 1505-1511

Production Method 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 overnight, -78 °C → rt
1.3 Solvents: Water ;  rt
Reference
Low-Voltage Organic Transistors Based on Tetraceno[2,3-b]thiophene: Contact Resistance and Air Stability
Kraft, Ulrike; Anthony, John E.; Ripaud, Emilie; Loth, Marsha A.; Weber, Edwin; et al, Chemistry of Materials, 2015, 27(3), 998-1004

Production Method 12

Reaction Conditions
1.1 Reagents: Butyllithium
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
Reference
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, 26,

2,3-Thiophenedicarboxaldehyde Raw materials

2,3-Thiophenedicarboxaldehyde Preparation Products

2,3-Thiophenedicarboxaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:932-41-2)2,3-THIOPHENEDICARBOXALDEHYDE
Order Number:sfd10471
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally

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